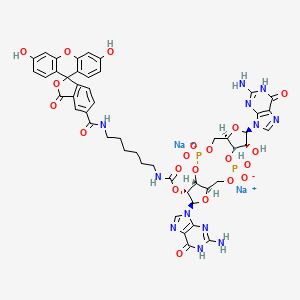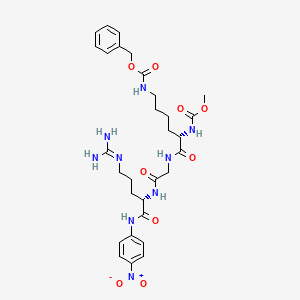
Me-CO-Lys(Cbo)-Gly-Arg-pNA
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound Me-CO-Lys(Cbo)-Gly-Arg-pNA is a synthetic peptide derivative
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Me-CO-Lys(Cbo)-Gly-Arg-pNA typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Attachment of the first amino acid: The first amino acid, protected by a suitable protecting group, is attached to the resin.
Deprotection and coupling: The protecting group is removed, and the next amino acid, also protected, is coupled to the growing chain using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage and deprotection: The completed peptide is cleaved from the resin, and the protecting groups are removed to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The process involves:
Automated synthesis: Using automated peptide synthesizers to perform the repetitive steps of deprotection and coupling.
Purification: The crude peptide is purified using techniques such as high-performance liquid chromatography (HPLC).
Quality control: The final product is subjected to rigorous quality control measures to ensure purity and consistency.
化学反応の分析
Types of Reactions
Me-CO-Lys(Cbo)-Gly-Arg-pNA can undergo various chemical reactions, including:
Hydrolysis: The peptide bonds can be hydrolyzed under acidic or basic conditions.
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like dithiothreitol (DTT).
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be done using sodium hydroxide.
Oxidation: Hydrogen peroxide or other oxidizing agents can be used under controlled conditions.
Reduction: Reducing agents such as dithiothreitol (DTT) are commonly used.
Major Products Formed
Hydrolysis: The major products of hydrolysis are the individual amino acids or smaller peptide fragments.
Oxidation: Oxidation can lead to the formation of disulfide bonds or other oxidized derivatives.
Reduction: Reduction reactions typically result in the cleavage of disulfide bonds, yielding reduced peptides.
科学的研究の応用
Me-CO-Lys(Cbo)-Gly-Arg-pNA has a wide range of applications in scientific research:
Chemistry: It is used as a substrate in enzymatic assays to study protease activity.
Biology: The compound is used in studies of protein-protein interactions and peptide-based drug design.
Industry: The compound is used in the production of peptide-based materials and as a standard in analytical techniques.
作用機序
The mechanism of action of Me-CO-Lys(Cbo)-Gly-Arg-pNA involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a substrate for proteases, leading to the cleavage of the peptide bond and the release of p-nitroaniline (pNA), which can be detected spectrophotometrically. This property makes it useful in enzymatic assays to measure protease activity.
類似化合物との比較
Similar Compounds
Me-CO-Lys(Cbo)-Gly-Arg-AMC: Another peptide substrate used in enzymatic assays, where AMC stands for 7-amino-4-methylcoumarin.
Me-CO-Lys(Cbo)-Gly-Arg-R110: A peptide substrate where R110 stands for rhodamine 110, used in fluorescence-based assays.
Uniqueness
Me-CO-Lys(Cbo)-Gly-Arg-pNA is unique due to its specific interaction with proteases and the release of p-nitroaniline, which can be easily detected. This makes it a valuable tool in biochemical research for studying protease activity and developing diagnostic assays.
特性
分子式 |
C30H41N9O9 |
|---|---|
分子量 |
671.7 g/mol |
IUPAC名 |
benzyl N-[(5S)-6-[[2-[[(2S)-5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-5-(methoxycarbonylamino)-6-oxohexyl]carbamate |
InChI |
InChI=1S/C30H41N9O9/c1-47-30(44)38-23(10-5-6-16-34-29(43)48-19-20-8-3-2-4-9-20)26(41)35-18-25(40)37-24(11-7-17-33-28(31)32)27(42)36-21-12-14-22(15-13-21)39(45)46/h2-4,8-9,12-15,23-24H,5-7,10-11,16-19H2,1H3,(H,34,43)(H,35,41)(H,36,42)(H,37,40)(H,38,44)(H4,31,32,33)/t23-,24-/m0/s1 |
InChIキー |
RKRQEUOOFWPOJI-ZEQRLZLVSA-N |
異性体SMILES |
COC(=O)N[C@@H](CCCCNC(=O)OCC1=CC=CC=C1)C(=O)NCC(=O)N[C@@H](CCCN=C(N)N)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-] |
正規SMILES |
COC(=O)NC(CCCCNC(=O)OCC1=CC=CC=C1)C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2R,3S,3aS,5R)-2-(6-aminopurin-9-yl)-5-[(R)-carboxy(hydroxy)methyl]-3-hydroxy-3,3a-dihydro-2H-furo[3,2-b]furan-5-carboxylic acid](/img/structure/B12369462.png)
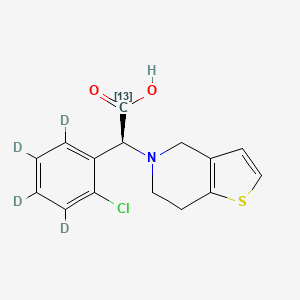


![1-[(3-cyanophenyl)methyl]-N-[[4-(trifluoromethyl)phenyl]methyl]-3,6-dihydro-2H-pyridine-5-carboxamide](/img/structure/B12369494.png)
![7aH-pyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B12369501.png)
![N-[4-[2-[[5-cyano-8-(2,6-dimethylmorpholin-4-yl)-3,3-dimethyl-1,4-dihydropyrano[3,4-c]pyridin-6-yl]sulfanyl]ethyl]phenyl]prop-2-enamide](/img/structure/B12369508.png)
![(3E,5S,8R,9S,10R,13S,14S)-3-(2-aminoethoxyimino)-10,13-dimethyl-1,2,4,5,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-6,17-dione;oxalic acid](/img/structure/B12369523.png)
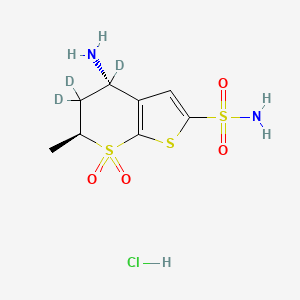


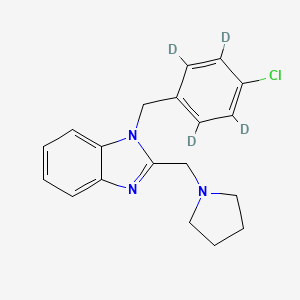
![6-[1-[(2,3-dichloro-4-hydroxyphenyl)carbamoyl]cyclohexyl]hexanoic acid](/img/structure/B12369557.png)
